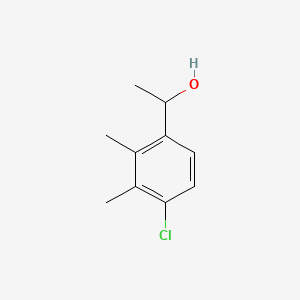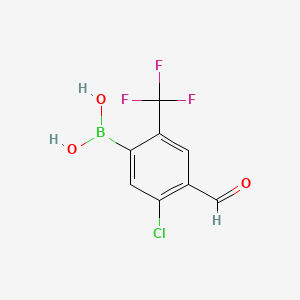
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro, formyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(trifluoromethyl)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chloro and formyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the chloro and formyl groups.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the chloro and formyl groups.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the formyl group.
4-Methoxyphenylboronic acid: Similar boronic acid functionality but different substituents on the phenyl ring.
Uniqueness
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the chloro, formyl, and trifluoromethyl groups, which confer distinct reactivity and properties. These substituents enhance its utility in various chemical reactions and applications compared to other boronic acids.
特性
分子式 |
C8H5BClF3O3 |
|---|---|
分子量 |
252.38 g/mol |
IUPAC名 |
[5-chloro-4-formyl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BClF3O3/c10-7-2-6(9(15)16)5(8(11,12)13)1-4(7)3-14/h1-3,15-16H |
InChIキー |
GILADRJOJOUINH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)C=O)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


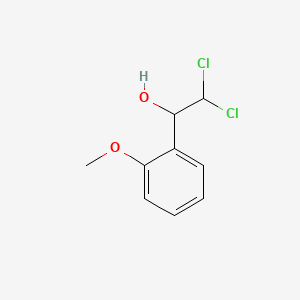

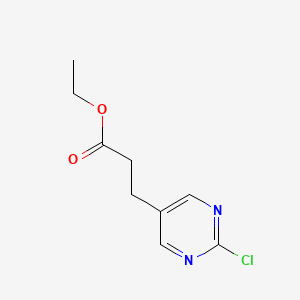
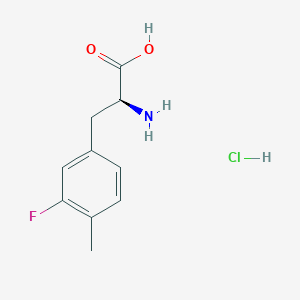
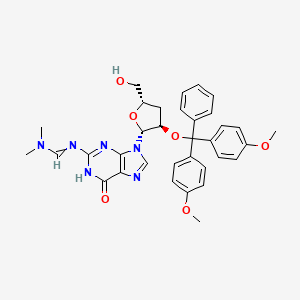
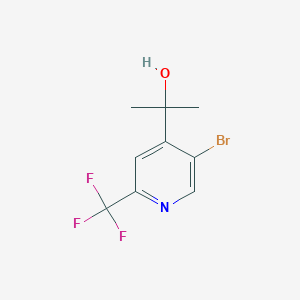
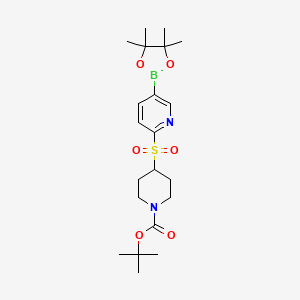
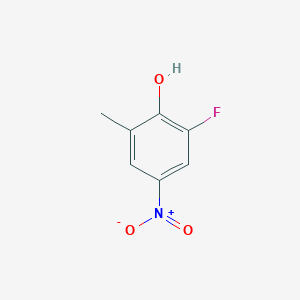
![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
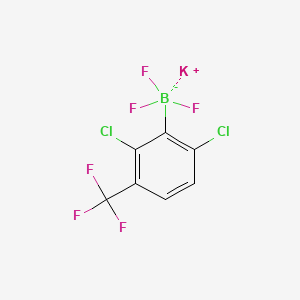
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)

